2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of amides It features a chloro group attached to a propanamide backbone, with a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropropanoyl chloride and 1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloropropanoyl chloride is added dropwise to a solution of 1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine in an inert solvent like dichloromethane. The mixture is stirred at a low temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Employing automated systems to control the addition of reagents and maintain reaction conditions.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Substitution Products: Formation of N-substituted amides.
Reduction Products: Formation of primary or secondary amines.
Oxidation Products: Formation of carboxylic acids or their derivatives.
Scientific Research Applications
2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of propanamide.
2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]butanamide: Similar structure but with a butanamide group instead of propanamide.
Uniqueness
2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-8(12)11(15)13-9(2)10-4-6-14(3)7-5-10/h4,8-9H,5-7H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLACGOUYGBASJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCN(CC1)C)NC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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